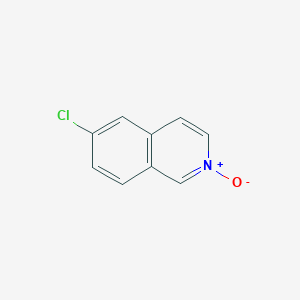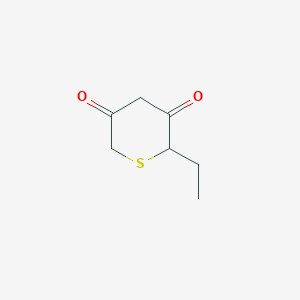
6-(chloromethyl)pyridine-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(chloromethyl)pyridine-3-carbonitrile hydrochloride” is a chemical compound. It is a substituted pyridine . The empirical formula is C6H3ClN2 . It is used in the preparation of other compounds such as (6-chloro-3-pyridyl)methylamine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. This acid can then react with methanol to produce methyl pyridine-3-carboxylate. The carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce a target product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group at the 6-position and a carbonitrile group at the 3-position .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its melting point is 116-120 °C .科学研究应用
CMPC has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of peptides, nucleotides, and other biopolymers.
作用机制
CMPC is a reagent used in the synthesis of various compounds. It acts as a catalyst in the synthesis of compounds and helps to promote the formation of desired products. The mechanism of action of CMPC is not fully understood, but it is believed to involve the formation of a complex between the reagent and the substrate. This complex facilitates the reaction and helps to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPC have not been extensively studied. However, it has been shown to have some mild toxic effects in animals. In addition, it has been shown to have some mild anti-inflammatory and anti-bacterial effects.
实验室实验的优点和局限性
The main advantage of using CMPC in laboratory experiments is that it is a relatively inexpensive reagent. In addition, it is relatively easy to use and the yields are generally high. The main limitation of using CMPC is that it is not very stable and can decompose if stored for too long.
未来方向
In the future, CMPC could be used in the synthesis of more complex compounds, such as peptides and nucleotides. In addition, it could be used in the synthesis of antibiotics, antifungal agents, and antiviral agents. It could also be used in the synthesis of biologically active compounds, such as hormones and neurotransmitters. Finally, it could be used in the synthesis of materials for use in medical devices and implants.
合成方法
CMPC is synthesized by a two-step process. First, 3-chloropyridine is reacted with sodium cyanide to give 3-cyano-pyridine. Then, 3-cyano-pyridine is treated with hydrochloric acid to form CMPC. The reaction conditions for the synthesis of CMPC are mild and the yields are generally high.
安全和危害
属性
IUPAC Name |
6-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDGFNBMKPJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)





![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)



![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)
